2-Bromo-5-(ethylsulfonyl)pyridine

Description

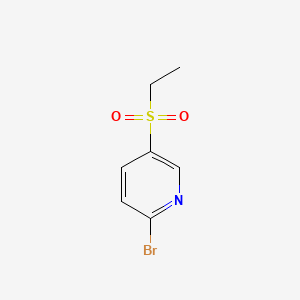

2-Bromo-5-(ethylsulfonyl)pyridine (CAS: 1227384-81-7) is a pyridine derivative characterized by a bromine atom at the 2-position and an ethylsulfonyl group at the 5-position. Its molecular formula is C₇H₈BrNO₂S, with a molecular weight of 250.11 g/mol. The compound is a solid with 97% purity and is utilized in cross-coupling reactions and as a building block in pharmaceutical and agrochemical synthesis . The ethylsulfonyl group confers both electron-withdrawing and polar properties, influencing its reactivity and solubility compared to other pyridine derivatives.

Properties

IUPAC Name |

2-bromo-5-ethylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-2-12(10,11)6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPDUUQBPOVVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(ethylsulfonyl)pyridine typically involves the bromination of 5-(ethylsulfonyl)pyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure the complete bromination of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(ethylsulfonyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfonyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: Sulfone derivatives are the major products.

Reduction Reactions: Reduced pyridine derivatives are formed.

Scientific Research Applications

2-Bromo-5-(ethylsulfonyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(ethylsulfonyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the ethylsulfonyl group influence the electron density of the pyridine ring, making it susceptible to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key pyridine derivatives structurally related to 2-bromo-5-(ethylsulfonyl)pyridine, highlighting substituent effects, molecular properties, and applications:

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Effects : The ethylsulfonyl group in this compound activates the bromine atom for nucleophilic substitution, similar to trifluoromethyl derivatives. However, its bulkier structure may reduce reaction rates compared to methylsulfonyl or trifluoromethyl analogues .

- Homocoupling Efficiency : In biorenewable solvents like Cyrene™, 2-bromo-5-(trifluoromethyl)pyridine achieves 97% conversion in 8 hours with TBAI, whereas ethylsulfonyl derivatives may require longer reaction times due to steric hindrance .

- Suzuki-Miyaura Couplings : Ethylsulfonyl-substituted pyridines exhibit moderate reactivity in Pd-catalyzed couplings. For example, 2-bromo-5-(1,1-difluoroethyl)pyridine yields 12% in N-arylation reactions under optimized conditions, suggesting steric and electronic challenges .

Physicochemical Properties

- Solubility : The ethylsulfonyl group increases hydrophilicity compared to alkyl-substituted pyridines (e.g., 2-bromo-5-ethylpyridine) but remains less polar than hydroxymethyl derivatives .

- Thermal Stability : Sulfonyl-substituted pyridines generally exhibit higher decomposition temperatures than trifluoromethyl or alkyl analogues due to stronger intermolecular interactions .

Biological Activity

2-Bromo-5-(ethylsulfonyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound demonstrates potential in various therapeutic applications, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from recent studies and highlighting its mechanisms of action, efficacy, and potential applications.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom and the ethylsulfonyl group enhances its lipophilicity and reactivity, facilitating its interaction with cellular components.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, demonstrating effectiveness in inhibiting growth.

- Minimum Inhibitory Concentrations (MICs):

- Staphylococcus aureus: MIC = 62.5 µg/mL

- Escherichia coli: MIC = 125 µg/mL

- Candida albicans: MIC = 31.25 µg/mL

These results suggest that the compound possesses a broad spectrum of antimicrobial activity, making it a candidate for further development as an antibacterial or antifungal agent.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The compound was evaluated for its cytotoxic effects against several cancer types.

- Cell Lines Tested:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound exhibited an IC50 value of approximately 10 µM against these cell lines, indicating a potent anticancer effect.

Case Studies

-

Study on Antimicrobial Effects:

A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various pyridine derivatives, including this compound. The study concluded that this compound was effective against both Gram-positive and Gram-negative bacteria, with a notable reduction in biofilm formation observed in Staphylococcus aureus strains . -

Anticancer Research:

Another study focused on the anticancer properties of sulfonamide derivatives, which included this compound. The findings indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Antimicrobial Activity (MIC) | S. aureus: 62.5 µg/mL | Other pyridines: Varies |

| Anticancer Activity (IC50) | ~10 µM | Other sulfonamides: ~20 µM |

| Mechanism | Enzyme inhibition | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.